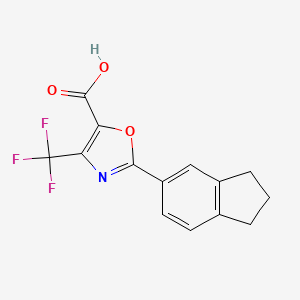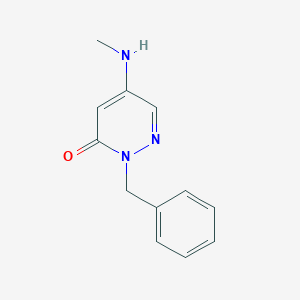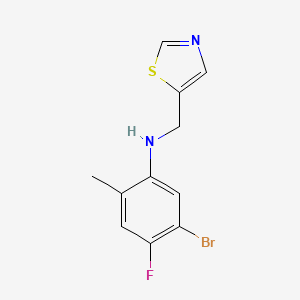![molecular formula C11H8ClN3OS B6628445 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has generated significant interest in scientific research due to its potential applications in medicine. This compound is a member of the thieno[2,3-d]pyrimidine family, which has been extensively studied for its biological activity.
科学的研究の応用
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine has been studied extensively for its potential applications in medicine. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
作用機序
The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of several enzymes that are involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine are complex and varied. Studies have shown that this compound can affect several cellular processes, including DNA replication, transcription, and translation. Additionally, this compound has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways. These effects can lead to changes in cellular metabolism, proliferation, and survival.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has been shown to have activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. Additionally, this compound has been shown to have anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action, particularly with regards to its effects on cellular signaling pathways. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other anticancer agents.
Another future direction is to investigate its potential applications in other diseases, such as viral infections and inflammatory diseases. Finally, research is needed to develop more efficient synthesis methods for this compound, as well as to improve its solubility and reduce its cytotoxic effects on normal cells.
合成法
The synthesis of 2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a complex process that involves several steps. The initial step is the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with furan-3-ylmethanamine to yield the desired product. The yield of the product is typically around 50%, and the purity can be improved through recrystallization.
特性
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-11-14-9(8-2-4-17-10(8)15-11)13-5-7-1-3-16-6-7/h1-4,6H,5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLWQYRQTAVUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CNC2=C3C=CSC3=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
